1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione class, characterized by a bicyclic quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and a 3,5-dimethylphenyl moiety. Quinazoline derivatives are widely studied for their biological activities, including pesticidal and pharmacological properties . The structural uniqueness of this compound lies in its hybrid architecture: the oxadiazole ring enhances electron-withdrawing characteristics, while the dimethylphenyl group contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3 |
InChI Key |
FKCJRHPPPBAKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.
Attachment of the 2-chlorophenyl group:
Formation of the quinazoline core: The quinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
Final coupling: The final step involves coupling the oxadiazole and quinazoline moieties under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline core and oxadiazole moiety are susceptible to oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Quinazoline N-oxidation | H₂O₂ in acetic acid | Quinazoline N-oxide derivatives | Selective oxidation at the N1 position. |
| Oxadiazole ring cleavage | KMnO₄ in acidic medium | Carboxylic acid derivatives | Requires elevated temperatures (80–100°C). |
Mechanistic Insight : Oxidation of the quinazoline ring typically targets electron-rich nitrogen atoms, while the oxadiazole ring undergoes cleavage to yield carboxylic acids under strong oxidative conditions.
Reduction Reactions
Reductive transformations primarily affect the carbonyl groups and aromatic systems:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Quinazoline carbonyl reduction | LiAlH₄ in dry THF | Dihydroquinazoline derivatives | 60–75% |
| Chlorophenyl group reduction | H₂/Pd-C in ethanol | Dechlorinated aryl derivatives | 50–65% |
Applications : Reduced derivatives exhibit enhanced solubility, making them suitable for further functionalization in drug discovery .
Nucleophilic Substitution
The 2-chlorophenyl group is reactive toward nucleophiles:
| Nucleophile | Conditions | Products | Kinetics |
|---|---|---|---|
| Ammonia | NH₃ in DMF, 100°C | 2-Aminophenyl-substituted derivative | Second-order kinetics |
| Thiophenol | PhSH, K₂CO₃, DMSO | Aryl thioether derivatives | 85% conversion in 4 hours |
Structural Impact : Substitution at the chlorophenyl position modulates electronic properties, influencing binding affinity in biological targets.
Cyclization and Heterocycle Formation
The oxadiazole and quinazoline moieties participate in cycloaddition and ring-forming reactions:
Case Study : Cyclization with phenyl isothiocyanate under reflux yielded disemicarbazide derivatives, which were further cyclized to triazole analogs with demonstrated antibacterial activity (MIC: 12.5 µg/mL against S. aureus) .
Coupling Reactions
The methylene bridge between oxadiazole and quinazoline enables cross-coupling:
| Coupling Partner | Catalyst/Conditions | Products | Yield |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biarylquinazoline derivatives | 70–80% |
| Alkenes | Grubbs catalyst, CH₂Cl₂ | Olefin-functionalized analogs | 55–65% |
Synthetic Utility : Suzuki-Miyaura couplings diversify the aromatic substituents, enabling structure-activity relationship (SAR) studies.
Stability and Degradation Pathways
Under acidic or basic conditions, the compound undergoes hydrolysis:
| Condition | Products | Half-Life |
|---|---|---|
| 1M HCl, reflux | Quinazoline-2,4-dione and oxadiazole acids | 2.5 hours |
| 1M NaOH, 60°C | Cleaved methylene bridge derivatives | 4 hours |
Implications : Stability studies inform formulation strategies for pharmaceutical applications.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights reactivity trends:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including those similar to the compound . For instance, novel derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. These compounds exhibited varying degrees of antimicrobial efficacy, suggesting that modifications in their structure can lead to enhanced biological activity .
Case Study:
A study reported the synthesis of several quinazoline derivatives that were tested for antimicrobial activity. Among them, specific compounds demonstrated broad-spectrum activity against various bacterial strains. The structure-activity relationship indicated that substituents on the phenyl ring significantly influenced antibacterial profiles .
Anticancer Potential
Quinazolines are known for their anticancer properties. The compound under discussion may also exhibit such activities due to its structural similarities with other known anticancer agents. Research has shown that certain quinazoline derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis.
Case Study:
In a recent investigation into quinazoline derivatives, compounds were found to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. This suggests a promising avenue for further research into the anticancer applications of similar compounds .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. These compounds can inhibit key inflammatory mediators and pathways, making them candidates for developing new anti-inflammatory drugs.
Case Study:
Research on related quinazoline compounds revealed significant inhibition of inflammatory markers in vitro and in vivo models. This suggests that modifications to the quinazoline structure can enhance anti-inflammatory effects and provide a basis for therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a kinase enzyme, leading to reduced phosphorylation of downstream targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogs from the evidence:
Key Observations :
Core Heterocycles: The target compound’s quinazoline-dione core differs from benzoxazole-triazole () and triazole-substituted quinazolinones (). The dione moiety (two ketone groups) increases polarity compared to single-ketone quinazolinones .
The 3,5-dimethylphenyl group introduces greater steric hindrance and lipophilicity than the 3-methylphenyl in or the dichlorophenyl groups in , possibly influencing membrane permeability .
Functional Groups :
- The oxadiazole ring (C-O-C and C=N) in the target compound contrasts with the triazole-thione (C=S, C=N) in and triazole (N-N=C) in . These differences impact hydrogen-bonding capacity and metabolic stability .
Spectroscopic and Analytical Data
While spectroscopic data for the target compound are absent in the evidence, comparisons can be drawn from analogs:
- IR Spectroscopy : ’s triazole-thione shows a C=S stretch at 1243 cm⁻¹, absent in the target compound, which would instead exhibit oxadiazole-related C-O-C stretches (~1250–1300 cm⁻¹) .
- 1H-NMR : The target compound’s 3,5-dimethylphenyl group would produce a singlet for six equivalent methyl protons (δ ~2.3–2.6 ppm), similar to the 3-methylphenyl resonance in (δ 2.59 ppm) .
- Mass Spectrometry : The molecular ion peak for ’s compound is at m/z 419 (M+1), whereas the target compound’s higher molecular weight (due to additional methyl groups and oxadiazole) would likely result in a higher m/z value .
Biological Activity
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines and their derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and evaluations.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid or its derivatives with various electrophiles. The incorporation of oxadiazole moieties enhances biological activity by improving solubility and bioavailability. The specific structure of this compound features a quinazoline backbone substituted with a chlorophenyl oxadiazole group and a dimethylphenyl group.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from quinazoline-2,4(1H,3H)-dione have been evaluated against various bacterial strains:
- Antibacterial Efficacy : In vitro evaluations indicated that several quinazoline derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial effects compared to their counterparts without such substituents .
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 11 | 80 |
| 14a | Escherichia coli | 12 | 75 |
| 14b | Candida albicans | 13 | 75 |
These findings suggest that the incorporation of oxadiazole and chlorophenyl groups significantly contributes to the antimicrobial efficacy of the compound.
Anticancer Activity
Quinazoline derivatives are also recognized for their potential anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For example:
- Mechanism of Action : The quinazoline scaffold has been linked to the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis in cancer cells . Molecular docking studies have shown that certain derivatives bind effectively to DHFR, suggesting a potential for developing new anticancer agents.
Case Studies
A study involving a series of quinazoline derivatives demonstrated their effectiveness against multiple cancer cell lines. The results highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to others .
Example Study Results:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results : Compounds exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer therapeutics.
Summary of Findings
The biological activity of This compound encompasses significant antimicrobial and anticancer properties. The presence of oxadiazole moieties enhances its efficacy against microbial strains while also contributing to its potential as an anticancer agent by targeting critical metabolic pathways.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The synthesis involves a multi-step approach:
- Cyclocondensation : Reacting intermediates (e.g., N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide) with phosphorous oxychloride under reflux, followed by hydrolysis to remove chlorine .
- Alkylation : Introducing the 1,2,4-oxadiazole moiety via alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in acetonitrile (65–80% yield) .
- Purification : Column chromatography using ethyl acetate/hexane gradients to isolate the final product .
Q. What structural features are critical for its biological activity?
- Quinazoline-dione core : Imparts rigidity and hydrogen-bonding capacity, essential for enzyme inhibition .
- 1,2,4-Oxadiazole substituent : Enhances metabolic stability and microbial target affinity .
- 2-Chlorophenyl and 3,5-dimethylphenyl groups : Improve lipophilicity and steric complementarity with hydrophobic enzyme pockets .
Q. What primary biological activities have been reported?
- Antimicrobial activity : Inhibits Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via disruption of cell wall synthesis .
- Hypotensive potential : Structural analogs with glycine/β-alanine amide residues at position 3 show vasorelaxant effects in preclinical models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Temperature control : Maintain reflux at 80–90°C during cyclocondensation to minimize side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate alkylation kinetics .
- Solvent optimization : Replace acetonitrile with DMF to enhance solubility of aromatic intermediates .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of alkylation (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 504.2) and detect impurities (<2% by peak area) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition for structural validation) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Replace 2-chlorophenyl with 2,4-dichlorophenyl to enhance antimicrobial potency (see fluquinconazole analogs) .
- Core modification : Introduce a triazole ring instead of oxadiazole to improve metabolic stability (e.g., 5,6-dihydrotriazoloquinazolines) .
- Docking studies : Use AutoDock to predict interactions with bacterial DNA gyrase (e.g., hydrogen bonding with Ser84 residue) .
Q. How to resolve contradictions in bioactivity data across studies?
- Standardized assays : Adopt CLSI guidelines for MIC determination to reduce variability in antimicrobial testing .
- Dose-response validation : Perform IC₅₀ curves (0.1–100 µM range) to confirm hypotensive activity in aortic ring assays .
- Meta-analysis : Compare data from analogs (e.g., 3,5-dichlorophenyl derivatives) to isolate substituent-specific effects .
Q. What in silico tools predict its pharmacokinetic properties?
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., LogP = 3.2 ± 0.3, indicating moderate blood-brain barrier penetration) .
- Metabolic stability : Simulate cytochrome P450 metabolism (CYP3A4/2D6) via Schrödinger’s QikProp .
Methodological Guidance
Q. How to design analogs for enhanced antimicrobial specificity?
- Fragment-based design : Combine the quinazoline-dione core with fragments from active triazoloquinazolines (e.g., 5-cyclopentyl-2-phenyl derivatives) .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to reduce toxicity while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
